2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-
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Overview
Description
1-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-methoxybenzylamine with dihydropyrimidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives of the compound.
Scientific Research Applications
1-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(4-hydroxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione
- 1-(4-chlorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
- 1-(4-nitrobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
The compound 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)- (CAS: 55383-98-7) is a member of the pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14N2O3
- Molar Mass : 234.25 g/mol
- IUPAC Name : 1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione
- Appearance : Solid form with potential applications in medicinal chemistry.
Anticancer Properties
Research indicates that derivatives of pyrimidinediones exhibit significant anticancer properties. A study highlighted that compounds with phenyl and chlorophenyl substitutions demonstrated potent cytotoxic effects against various cancer cell lines, particularly HeLa and MCF-7 cells. The compound 2,4(1H,3H)-pyrimidinedione derivatives were evaluated for their ability to inhibit cell proliferation and induce apoptosis in these cancer cell lines. The results showed that the presence of aromatic groups enhanced cytotoxicity compared to aliphatic substitutions .
Antimicrobial Activity
Pyrimidinedione derivatives have also been studied for their antimicrobial properties. The structural characteristics of these compounds contribute to their effectiveness against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
The biological activity of 2,4(1H,3H)-pyrimidinedione is believed to stem from its interaction with specific molecular targets. These interactions may involve:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in DNA replication or repair processes.
- Modulation of Signaling Pathways : The compound may affect pathways related to cell survival and proliferation, leading to enhanced apoptosis in cancer cells .
Case Studies
- Cytotoxic Evaluation : A study involving various pyrimidinedione derivatives assessed their cytotoxic effects using the MTT assay on HeLa and MCF-7 cells. The results indicated that compounds with a 4-methoxyphenyl group exhibited the highest cytotoxicity, suggesting that this substitution is favorable for enhancing anticancer activity .
- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of pyrimidinedione derivatives against several bacterial strains. Results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Data Table
Properties
CAS No. |
55383-98-7 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-11(15)13-12(14)16/h2-5H,6-8H2,1H3,(H,13,15,16) |
InChI Key |
SHQBBDNJLPYSSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(=O)NC2=O |
Origin of Product |
United States |
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